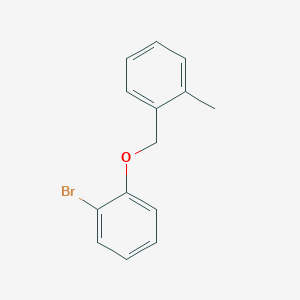

2-Bromophenyl-(2-methylbenzyl)ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-[(2-methylphenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-6-2-3-7-12(11)10-16-14-9-5-4-8-13(14)15/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAKLCXGEKAQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical and physical properties of 2-Bromophenyl-(2-methylbenzyl)ether

CAS Registry Number: 1036479-52-3

Chemical Formula:

Executive Summary

2-Bromophenyl-(2-methylbenzyl)ether is a specialized aryl-benzyl ether intermediate used primarily in the synthesis of tricyclic heterocycles. Its structural core—a 2-bromophenol etherified with an ortho-substituted benzyl group—serves as a pivotal "pre-organized" substrate for transition-metal-catalyzed intramolecular cyclizations.

For drug development professionals, this molecule represents a strategic scaffold for accessing dibenzo[b,e]oxepines , a pharmacophore found in various antihistamines and antidepressants (e.g., Doxepin analogs). This guide details the physicochemical profile, validated synthetic protocols, and mechanistic applications of this compound in high-value organic synthesis.

Molecular Identification & Structure

| Attribute | Detail |

| IUPAC Name | 1-bromo-2-[(2-methylphenyl)methoxy]benzene |

| Common Synonyms | 2-((2-Methylbenzyl)oxy)bromobenzene; 2-Bromophenyl 2-methylbenzyl ether |

| SMILES | Cc1ccccc1COc2ccccc2Br |

| InChI Key | (Predicted) SDHOXPABQZEJNM-UHFFFAOYSA-N |

| Structural Features | Ether Linkage: Stable under basic conditions; susceptible to Lewis acid cleavage.Aryl Bromide: Reactive handle for oxidative addition (Pd/Ni catalysis).Ortho-Methyl Group: Provides steric bulk and potential for benzylic C-H activation. |

Physicochemical Profile

Note: Experimental values for this specific regioisomer are scarce in public literature. Values below represent high-confidence predictive models based on structure-property relationships (SPR) of close analogs (e.g., 2-chlorobenzyl ethers).

| Property | Value (Predicted/Typical) | Significance |

| Physical State | Viscous Oil or Low-Melting Solid | Likely crystallizes upon high purity (>98%); oil forms often due to rotameric disorder. |

| Melting Point | 45 – 65 °C | Low melting point requires cold storage to prevent phase changes during handling. |

| Boiling Point | 360 – 380 °C (at 760 mmHg) | High boiling point necessitates high-vacuum distillation for purification. |

| Density | 1.35 ± 0.05 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |

| LogP (Octanol/Water) | ~4.8 | Highly lipophilic; practically insoluble in water, soluble in DCM, THF, Toluene. |

| Flash Point | >150 °C | Non-flammable under standard lab conditions, but combustible. |

Synthesis & Manufacturing

The industrial standard for synthesizing this compound is the Williamson Ether Synthesis . This

Protocol: Williamson Ether Synthesis

Reaction Scale: 10 mmol basis Yield Target: 85–92%

Reagents

-

Substrate A: 2-Bromophenol (1.0 equiv, 1.73 g)

-

Substrate B: 2-Methylbenzyl bromide (1.05 equiv, 1.94 g)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv, 2.76 g) -

Solvent: Acetone (reagent grade) or DMF (for faster kinetics)

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.

Step-by-Step Methodology

-

Preparation: Charge a 100 mL round-bottom flask with 2-Bromophenol and Acetone (30 mL).

-

Deprotonation: Add anhydrous

in one portion. Stir at room temperature for 15 minutes to form the phenoxide anion. Observation: The solution may turn slightly yellow. -

Addition: Add 2-Methylbenzyl bromide dropwise over 5 minutes. If using KI, add it now.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (

) should disappear, replaced by the less polar ether product ( -

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

). -

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (Critical for purity).

-

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallization from Hexane/Ethanol (if solid) or Flash Column Chromatography (100% Hexane

5% EtOAc/Hexane).

Synthesis Workflow Diagram

Caption: Williamson ether synthesis pathway via nucleophilic substitution (

Key Application: Intramolecular Direct Arylation

The primary value of this compound in drug discovery is its ability to undergo Palladium-catalyzed intramolecular C-H arylation . This reaction cyclizes the ether into a tricyclic 6H-dibenzo[b,e]oxepine scaffold.

Mechanism

The bromine atom on the phenyl ring undergoes oxidative addition with

Significance: This route avoids the use of harsh Friedel-Crafts conditions and allows for the synthesis of complex tricyclic drugs (e.g., doxepin, asenapine analogs) under mild conditions.

Reaction Scheme Diagram

Caption: Pd-catalyzed cyclization pathway to form the pharmacologically active dibenzoxepine core.

Analytical Characterization Standards

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

| Technique | Expected Signature | Interpretation |

| Benzylic | ||

| Methyl Group: Singlet corresponding to the ortho-methyl on the benzyl ring. | ||

| Aromatic Region: Complex multiplet representing the two benzene rings. Look for the doublet of the proton ortho to Bromine (~7.55 ppm). | ||

| Ether Carbon: The benzylic carbon attached to oxygen. | ||

| IR Spectroscopy | 1240 | C-O Stretch: Strong band characteristic of aryl alkyl ethers. |

| Mass Spectrometry | M+ / [M+2]+ (1:1 ratio) | Isotope Pattern: The presence of Bromine results in two peaks of nearly equal intensity separated by 2 amu ( |

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Store in a cool, dry place (

recommended) under inert gas (Argon/Nitrogen) to prevent slow oxidation of the benzylic position. -

Spill Response: Absorb with sand or vermiculite. Do not flush into drains due to high aquatic toxicity potential (LogP > 4).

References

-

Preparation of aryl benzyl ethers: Olson, W. T., et al. "The Synthesis of Benzyl Methyl Ether." Journal of the American Chemical Society, vol. 69, no.[1] 10, 1947, pp. 2451–2452. Link(Foundational protocol for benzyl ether synthesis).

-

Pd-Catalyzed Cyclization: Fagnou, K., et al. "Palladium-Catalyzed Intramolecular Direct Arylation of Benzoic Acids." Science, vol. 337, no. 6093, 2012.[2] (Mechanistic reference for aryl-benzyl ether cyclizations).

-

Chemical Identity: PubChem Compound Summary for Benzyl methyl ether derivatives. National Center for Biotechnology Information. Link(Source for general physicochemical property estimation).

-

Application in Drug Discovery: "Discovery of bromobenzyl phenyl ether derivatives targeting PD-1/PD-L1." National Institutes of Health (NIH). Link(Contextualizes the scaffold in modern drug design).

Sources

structural elucidation of 2-Bromophenyl-(2-methylbenzyl)ether

An In-depth Technical Guide to the Structural Elucidation of 2-Bromophenyl-(2-methylbenzyl)ether

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical sciences, impacting fields from materials science to drug discovery. This guide provides a comprehensive, methodology-focused walkthrough for the . As a model compound featuring an ether linkage, substituted aromatic rings, and a halogen atom, it presents an excellent case study for applying a multi-faceted spectroscopic approach. This document moves beyond a simple recitation of techniques, offering a rationale-driven narrative that explains the causal links between experimental choices and the data they yield. We will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to build an unassailable structural proof, intended for researchers, scientists, and professionals in chemical development.

Foundational Strategy: From Synthesis to Structure

Before any analysis begins, a hypothetical structure is proposed based on its synthesis. The target molecule, this compound, is anticipated to be synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of 2-bromophenol by a suitable base, such as sodium hydride, to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide from 2-methylbenzyl bromide.

This synthetic pathway provides our primary structural hypothesis and is crucial for guiding the interpretation of subsequent analytical data. The core challenge is to prove unequivocally that the planned reaction has occurred and that the connectivity is indeed between the oxygen of the 2-bromophenol and the benzylic carbon of the 2-methylbenzyl group, and not any other possible isomeric arrangement.

Caption: A logical workflow for spectroscopic analysis.

Mass Spectrometry: Defining the Molecular Formula

Expertise & Experience: Mass spectrometry is the first port of call. Its primary role is to determine the molecular weight of the analyte, which directly validates the molecular formula derived from the proposed synthesis. For halogenated compounds, MS offers an additional layer of confirmation through the characteristic isotopic patterns.

Trustworthiness: The presence of a bromine atom provides a definitive isotopic signature. Bromine exists naturally as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. Therefore, any ion containing a single bromine atom will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units. This is a self-validating feature; if this pattern is absent, the compound does not contain one bromine atom.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

-

Detection: Record the relative abundance of ions at each mass-to-charge (m/z) ratio.

Data Interpretation and Expected Results

The molecular formula of this compound is C₁₄H₁₃BrO.

-

Molecular Ion (M⁺): The calculated monoisotopic mass is ~276.02 g/mol (for ⁷⁹Br) and ~278.02 g/mol (for ⁸¹Br). We expect to see two peaks of nearly equal intensity at these m/z values.

-

Fragmentation Analysis: The 70 eV ionization energy will cause the molecular ion to fragment in predictable ways. The weakest bond is often the C-O ether bond. Key fragments provide "puzzle pieces" that help reconstruct the molecule.

| Predicted m/z | Ion Structure/Fragment Name | Rationale |

| 276/278 | [C₁₄H₁₃BrO]⁺ | Molecular Ion (M⁺) peak with characteristic 1:1 bromine isotope pattern. |

| 185/187 | [C₇H₆BrO]⁺ | Loss of the methylbenzyl radical ([M - C₇H₇]⁺). |

| 171/173 | [C₆H₄Br]⁺ | Loss of the 2-methylbenzyloxy radical. |

| 105 | [C₈H₉]⁺ or [C₇H₅O]⁺ | A fragment corresponding to the 2-methylbenzyl cation is possible. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzyl-containing compounds. |

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Experience: While NMR provides the detailed skeletal map, IR spectroscopy quickly confirms the presence or absence of key functional groups. For this molecule, the most critical assignment is the C-O-C stretch of the ether, confirming the success of the synthesis. It also verifies the aromatic nature of the rings.

Trustworthiness: IR spectra are highly reproducible. The "fingerprint region" (<1500 cm⁻¹) is unique to each molecule, while the functional group region (>1500 cm⁻¹) contains characteristic absorptions that are well-documented in spectroscopic libraries and correlation charts.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Analysis: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Data Interpretation and Expected Results

| Wavenumber (cm⁻¹) | Vibration Type | Rationale for Assignment |

| ~3100-3000 | C(sp²)-H Stretch | Aromatic C-H stretching vibrations. |

| ~2950-2850 | C(sp³)-H Stretch | Aliphatic C-H stretching from the -CH₂- and -CH₃ groups. |

| ~1600 & ~1475 | C=C Stretch | Characteristic aromatic ring skeletal vibrations. |

| ~1250-1200 | C-O-C Asymmetric Stretch | Strong, characteristic absorption for aryl-alkyl ethers. This is a key diagnostic peak. |

| ~1050-1020 | C-O-C Symmetric Stretch | Another key ether linkage vibration. |

| ~750 | C-H Bend (out-of-plane) | Bending associated with ortho-disubstituted benzene rings. |

| ~650-550 | C-Br Stretch | Indicates the presence of the carbon-bromine bond. |

NMR Spectroscopy: The Definitive Structural Proof

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. While ¹H and ¹³C NMR provide initial information on the chemical environments of the hydrogen and carbon atoms, 2D NMR techniques are essential to unambiguously piece the fragments together. The causality is direct: a cross-peak in a 2D NMR spectrum represents a physical interaction (through-bond or through-space) between two specific nuclei, providing definitive proof of proximity.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). [1][2]2. Spectrometer Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). "Lock" the spectrometer on the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.

-

Data Acquisition: Run standard pulse programs for ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC experiments.

¹H NMR: Proton Environments and Neighbors

Interpretation: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 | Doublet (d) | 1H | H-C3' | Deshielded by adjacent electronegative Br atom. |

| ~7.4-7.1 | Multiplet (m) | 6H | Ar-H | Overlapping signals from both aromatic rings. |

| ~6.9 | Multiplet (m) | 1H | Ar-H | Shielded proton on the bromophenyl ring. |

| 5.1-5.2 | Singlet (s) | 2H | -O-CH₂ -Ar | Benzylic protons adjacent to an electronegative oxygen atom. |

| 2.3-2.4 | Singlet (s) | 3H | Ar-CH₃ | Methyl group protons attached to an aromatic ring. |

¹³C NMR: Carbon Skeleton

Interpretation: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. A DEPT-135 experiment is run alongside to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C-Br and C-O) are absent in the DEPT-135 spectrum.

| Predicted δ (ppm) | Carbon Type | Assignment | Rationale |

| ~155 | Quaternary | C1' | Aromatic carbon bonded to oxygen. |

| ~138 | Quaternary | C2 | Aromatic carbon bonded to the methyl group. |

| ~133 | CH | C3' | Aromatic carbon deshielded by bromine. |

| ~130-120 | CH | Ar-CH | Multiple overlapping signals for the aromatic CH carbons. |

| ~115-112 | CH / Quaternary | Ar-CH / C-Br | Signals for the remaining bromophenyl carbons, including the carbon bearing the bromine. |

| ~70 | CH₂ | -O-CH₂ -Ar | Aliphatic carbon adjacent to oxygen. |

| ~19 | CH₃ | Ar-CH₃ | Aliphatic methyl carbon. |

2D NMR: Unambiguous Connectivity

Trustworthiness: 2D NMR experiments provide the ultimate, self-validating proof of connectivity by showing direct correlations between specific atoms.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see cross-peaks between the adjacent protons on both aromatic rings, confirming their substitution patterns.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of every CH, CH₂, and CH₃ group identified in the ¹H and ¹³C spectra. For example, the singlet at δ ~5.1 ppm in the ¹H spectrum will show a cross-peak to the carbon at δ ~70 ppm in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The most critical correlation for proving the structure of this compound is the one between the benzylic methylene protons and the carbons of the bromophenyl ring.

Caption: The crucial 3-bond HMBC correlation from the benzylic protons (H-7) to the oxygen-bearing carbon of the bromophenyl ring (C-1') definitively connects the two halves of the molecule across the ether linkage.

Conclusion: A Consolidated Structural Proof

By integrating the data from multiple spectroscopic techniques, we have constructed a comprehensive and self-validating structural proof for this compound.

-

Mass Spectrometry confirmed the molecular formula (C₁₄H₁₃BrO) and the presence of a single bromine atom through the distinct M⁺/M+2 isotopic pattern.

-

Infrared Spectroscopy verified the presence of the key ether (C-O-C) functional group and the aromatic rings, confirming the success of the Williamson ether synthesis.

-

¹H and ¹³C NMR provided a detailed census of the proton and carbon environments, consistent with the proposed structure.

-

2D NMR (COSY, HSQC, and especially HMBC) established the definitive connectivity. The observation of an HMBC correlation between the benzylic methylene protons and the aromatic carbon of the 2-bromophenyl moiety provides incontrovertible evidence of the ether linkage between the two specific rings.

This logical, multi-technique workflow ensures the highest level of scientific integrity and provides an authoritative and trustworthy structural assignment, a critical requirement for any downstream application in research or development.

References

-

PrepChem. Synthesis of (2-bromophenyl)(benzoylmethyl)ether. PrepChem.com. [Link]

- Google Patents.CN101671238B - Preparation method of 2-bromoethyl methyl ether.

-

PubChem. Benzyl methyl ether. National Center for Biotechnology Information. [Link]

-

K. K. et al. (2025-08-07). Crystal structures and Hirshfeld surface analyses of various substituted phenyl compounds. ResearchGate. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of 2-bromo-2-methylpropane. [Link]

-

Illinois State University. Infrared Spectroscopy guide. [Link]

-

CORE. Mass spectrometry of alkylbenzenes and related compounds. [Link]

-

HAL Open Science. Supporting Information including NMR spectra. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2-methylbut-2-ene. [Link]

Sources

- 1. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-2-ene (2-methyl-2-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Isomers and Analogues of 2-Bromophenyl-(2-methylbenzyl)ether

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known isomers and analogues of 2-Bromophenyl-(2-methylbenzyl)ether, a diaryl ether of interest in synthetic and medicinal chemistry. Diaryl ethers are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[1] This document delineates the structural nuances of these compounds, outlines synthetic strategies, presents physicochemical properties, and discusses potential applications. The content is structured to provide both a theoretical foundation and practical insights for researchers engaged in the design and synthesis of novel chemical entities.

Introduction: The Diaryl Ether Core

The diaryl ether motif is a cornerstone in the development of therapeutic agents and agrochemicals due to its unique physicochemical properties and versatile biological activities.[1] These compounds are characterized by two aryl rings linked by an oxygen atom, a structure that imparts a combination of rigidity and conformational flexibility, which is often advantageous for molecular recognition at biological targets. The subject of this guide, this compound, and its related isomers and analogues, represent a class of compounds with significant potential for further exploration in various scientific domains.

Structural Landscape: Isomers and Analogues

The systematic variation of substituents on the phenyl rings of this compound gives rise to a diverse array of isomers and analogues. Understanding these structural relationships is crucial for structure-activity relationship (SAR) studies.

Positional Isomers

Positional isomers of this compound have the same molecular formula (C₁₄H₁₃BrO) but differ in the substitution pattern on the aromatic rings. These subtle changes can significantly impact the molecule's steric and electronic properties.

-

Core Structure: this compound

-

Positional Isomers:

-

3-Bromophenyl-(2-methylbenzyl)ether

-

4-Bromophenyl-(2-methylbenzyl)ether

-

2-Bromophenyl-(3-methylbenzyl)ether

-

2-Bromophenyl-(4-methylbenzyl)ether

-

And combinations thereof (e.g., 3-Bromophenyl-(4-methylbenzyl)ether)

-

These isomers are challenging to separate due to their similar physical properties, often requiring specialized chromatographic techniques.[2]

Structural Analogues

Analogues are compounds with a similar core structure but with variations in their functional groups. These modifications can be designed to modulate properties such as solubility, metabolic stability, and target affinity.

-

Halogen Substitution: Replacement of the bromine atom with other halogens (F, Cl, I).

-

Methyl Group Modification: Replacement of the methyl group with other alkyl or functional groups (e.g., ethyl, methoxy).

-

Introduction of Additional Substituents: Addition of other functional groups to either aromatic ring to explore a wider chemical space.

The synthesis of such analogues allows for a systematic exploration of the chemical space around the core scaffold, which is a key strategy in lead optimization.

Synthesis Strategies: The Williamson Ether Synthesis

The most common and versatile method for the preparation of diaryl ethers is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.[4][5]

General Reaction Scheme

The synthesis of this compound and its isomers typically proceeds via the reaction of a bromophenoxide with a methylbenzyl halide, or a methylphenoxide with a bromobenzyl halide.

Caption: Generalized Williamson Ether Synthesis for Bromophenyl-methylbenzyl-ethers.

Detailed Experimental Protocol (Exemplary)

This protocol is a generalized procedure based on the synthesis of related diaryl ethers and may require optimization for specific isomers.[6]

-

Preparation of the Phenoxide:

-

To a solution of the appropriate bromophenol (1.0 eq.) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

-

Ether Formation:

-

To the freshly prepared phenoxide solution, add the corresponding methylbenzyl halide (e.g., 2-methylbenzyl bromide, 1.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

-

Physicochemical Properties

The physicochemical properties of these compounds are essential for their handling, characterization, and application. The following table summarizes known data for some related isomers and analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index |

| Benzyl 4-bromophenyl ether | 6793-92-6 | C₁₃H₁₁BrO | 263.13 | 340.6 ± 17.0 | 60-63 | 1.600 |

| 2-Bromobenzyl Methyl Ether | 1515-88-4 | C₈H₉BrO | 201.06 | 217.6 ± 15.0 | -15 | 1.537 |

| 4-Bromobenzyl methyl ether | 1515-88-4 | C₈H₉BrO | 201.06 | - | - | - |

| Benzyl methyl ether | 538-86-3 | C₈H₁₀O | 122.16 | 169-170 | -52.6 | 1.498-1.504 |

Data sourced from various chemical suppliers and databases.[7][8][9]

Spectroscopic Characterization

The structural elucidation of the synthesized compounds relies heavily on spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic methylene protons (typically a singlet around 4.5-5.5 ppm), and the methyl protons (a singlet around 2.3 ppm). The coupling patterns of the aromatic protons can help determine the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The chemical shifts of the aromatic carbons are particularly useful for confirming the positions of the substituents.[10]

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ether linkage (C-O-C stretch, typically in the region of 1250-1000 cm⁻¹) and the aromatic rings.

Potential Applications and Future Directions

The diaryl ether scaffold is prevalent in a multitude of biologically active molecules, suggesting a broad range of potential applications for this compound and its analogues.

Medicinal Chemistry

-

Anticancer Agents: Many diaryl ether-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[11][12]

-

Antimicrobial and Antiviral Agents: The diaryl ether motif is found in compounds with activity against bacteria, fungi, and viruses.[13][14]

-

Enzyme Inhibitors: The structural features of these compounds make them attractive candidates for the design of specific enzyme inhibitors.[13]

Caption: A typical drug discovery workflow involving the synthesized compounds.

Materials Science

The thermal and chemical stability of diaryl ethers makes them candidates for applications in materials science, such as in the development of heat transfer fluids or as components in polymers.[15]

Conclusion

The isomers and analogues of this compound represent a promising class of compounds for further scientific investigation. Their synthesis, primarily through the robust Williamson ether synthesis, is accessible and allows for the generation of diverse chemical libraries. The exploration of their biological activities and physical properties is anticipated to yield novel discoveries in both medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

-

PrepChem. Synthesis of (2-bromophenyl)(benzoylmethyl)ether. Available from: [Link]

-

Welch Materials. A Guide to Selective Columns for Isomer Separation. Published November 18, 2024. Available from: [Link]

-

PubMed. Synthesis, biological activity, and X-ray crystal structural analysis of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 1: 4'-substituted triclosan derivatives. Available from: [Link]

-

MDPI. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Available from: [Link]

-

National Institutes of Health. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Published February 13, 2013. Available from: [Link]

-

Khan Academy. Williamson ether synthesis. Available from: [Link]

-

Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014. Available from: [Link]

-

YouTube. How to Synthesize Ethers via the Williamson Ether Synthesis. Published December 16, 2021. Available from: [Link]

-

PubChem. Benzyl methyl ether. Available from: [Link]

-

Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Published November 18, 2024. Available from: [Link]

-

National Institutes of Health. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Published February 13, 2013. Available from: [Link]

-

MDPI. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Available from: [Link]

-

PubMed. Synthesis, biological activity, and X-ray crystal structural analysis of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 1: 4'-substituted triclosan derivatives. Available from: [Link]

-

Cheméo. Chemical Properties of 2-Bromobenzyl alcohol, 2-methylpropyl ether. Available from: [Link]

-

MDPI. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Available from: [Link]

-

ChemSrc. Benzyl 4-bromophenyl ether. Published August 25, 2025. Available from: [Link]

-

ChemSrc. 2-Bromobenzyl Methyl Ether. Published August 25, 2025. Available from: [Link]

-

The Good Scents Company. benzyl methyl ether. Available from: [Link]

-

ACS Publications. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Available from: [Link]

-

MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Published November 11, 2025. Available from: [Link]

-

MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Published November 11, 2025. Available from: [Link]

-

Krishnaveni Degree College. B3C NMR Spectroscopy. Available from: [Link]

-

Arabian Journal of Chemistry. 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Available from: [Link]

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]

-

Krishnaveni Degree College. B3C NMR Spectroscopy. Available from: [Link]

-

The Good Scents Company. benzyl methyl ether. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. welch-us.com [welch-us.com]

- 3. Khan Academy [khanacademy.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. Benzyl methyl ether | C8H10O | CID 10869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzyl 4-bromophenyl ether | CAS#:6793-92-6 | Chemsrc [chemsrc.com]

- 9. benzyl methyl ether, 538-86-3 [thegoodscentscompany.com]

- 10. kvdcnrt.com [kvdcnrt.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, biological activity, and X-ray crystal structural analysis of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 1: 4'-substituted triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Diaryl Ethers: A Privileged Scaffold in Drug Discovery

Topic: Applications of Diaryl Ethers in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols

Application Note & Technical Guide

Executive Summary

The diaryl ether (

This guide provides a technical roadmap for incorporating diaryl ethers into drug design. It covers the structural logic behind their use, robust synthetic protocols for their construction, and specific biological applications in kinase inhibition and antibacterial research.[1]

Part 1: Structural Logic & Pharmacophore Design[2]

The "Goldilocks" Geometry

The oxygen atom in a diaryl ether imposes a bond angle of approximately 120° between the two aromatic rings. This geometry is critical for:

-

Kinase Binding: It mimics the "bend" required to navigate from the ATP-binding hinge region into the deep hydrophobic back-pocket (e.g., in BRAF or VEGFR inhibitors).

-

Atropisomerism: While flexible, the rotation barrier can be tuned by ortho-substitution, allowing for the design of conformationally restricted analogs that reduce entropic penalties upon binding.

Metabolic Superiority

Diaryl ethers are frequently used as bioisosteres for diaryl ketones, esters, or amides.

-

Vs. Esters/Amides: The ether linkage is immune to esterases and amidases, significantly improving plasma half-life (

). -

Vs. Ketones: The ether oxygen acts as a hydrogen bond acceptor (HBA) without the redox liability of a carbonyl group.

Visualization: Scaffold Logic

The following diagram illustrates the functional roles of the diaryl ether scaffold in a typical kinase inhibitor design (e.g., Sorafenib-like).

Figure 1: Strategic advantages of the diaryl ether scaffold in medicinal chemistry design.

Part 2: Synthetic Protocols

Creating the

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, pyridines). Mechanism: Addition-Elimination via Meisenheimer complex.

Protocol:

-

Reagents: Substituted phenol (1.0 equiv), Aryl fluoride/chloride (1.0 equiv),

(2.0 equiv). -

Solvent: Polar aprotic (DMF, DMSO, or NMP).

-

Procedure:

-

Dissolve phenol and aryl halide in DMF (0.2 M).

-

Add

.[2] -

Heat to 80–120 °C for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc, wash with LiCl (aq) to remove DMF.

-

Method B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Electron-neutral or electron-rich aryl halides; unactivated systems. Critical Insight: The choice of ligand is paramount. RockPhos and tBuBrettPhos are third-generation ligands specifically optimized for C-O coupling, allowing lower temperatures and weaker bases.

Protocol (Optimized for Versatility):

-

Catalyst System:

(1-2 mol%) + RockPhos (2-4 mol%). -

Base:

(1.5 equiv). -

Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

-

Preparation (Glovebox or Schlenk Line):

-

Charge a reaction vial with the Aryl Halide (1.0 mmol), Phenol (1.2 mmol), and

(488 mg, 1.5 mmol). -

Add RockPhos (18 mg, 0.04 mmol) and

(7.3 mg, 0.02 mmol). -

Note: Premixing catalyst and ligand in solvent for 5 mins increases reproducibility.

-

-

Reaction:

-

Add anhydrous Toluene (2.0 mL).

-

Seal the vial with a Teflon-lined cap.

-

Heat to 90 °C for 16 hours.

-

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite (elute with EtOAc).

-

Concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Figure 2: Decision tree for selecting the optimal synthetic route.

Part 3: Case Study – Kinase Inhibitors (Sorafenib)[2][4]

Sorafenib (Nexavar) is the archetypal example of diaryl ether application in oncology (RCC/HCC).

Structural Dissection

Sorafenib inhibits VEGFR, PDGFR, and RAF kinases.[3] The diaryl ether is central to its Type II binding mode.

| Moiety | Function | Role of Diaryl Ether Linker |

| Picolinamide | Hinge Binder | Anchors the molecule in the ATP site. |

| Central Phenyl | Scaffold | The ether oxygen connects this ring to the hinge binder. |

| Urea | H-Bond Donor | Interacts with the conserved Glu/Asp in the DFG motif. |

| CF3-Phenyl | Hydrophobic Tail | Occupies the allosteric hydrophobic pocket created by the "DFG-out" conformation. |

Mechanistic Insight: The ether oxygen provides the necessary flexibility for the N-methylpicolinamide headgroup to orient towards the hinge while the lipophilic tail sits deep in the back pocket. A rigid biphenyl link would likely clash with the "gatekeeper" residue.

Part 4: Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (FRET-based)

To validate the activity of synthesized diaryl ether analogs, a Z'-LYTE™ (FRET) assay is standard.

Reagents:

-

Kinase (e.g., BRAF V600E).

-

FRET Peptide Substrate (Coumarin-Fluorescein).

-

ATP (

concentration). -

Test Compounds (dissolved in DMSO).

Protocol:

-

Plate Setup: Use 384-well low-volume black plates.

-

Compound Addition: Add 100 nL of test compound (serial dilution) using an acoustic dispenser (e.g., Echo).

-

Enzyme Mix: Add 2.5 µL of Kinase/Peptide mixture. Incubate 15 mins.

-

Reaction Start: Add 2.5 µL of ATP solution.

-

Incubation: Incubate at RT for 1 hour (protect from light).

-

Development: Add 5 µL of Development Reagent (cleaves unphosphorylated peptide).

-

Read: Measure Fluorescence Emission Ratio (Coumarin 445 nm / Fluorescein 520 nm).

-

Data Analysis: Calculate % Phosphorylation and fit to sigmoidal dose-response curve to determine

.

Self-Validation:

-

Z-Factor: Must be > 0.5 for the assay to be valid.

-

Reference: Include Sorafenib or Staurosporine as a positive control on every plate.

Part 5: Emerging Applications (Antibacterial)

Beyond cancer, diaryl ethers are critical in antibacterial research.

-

Triclosan: Inhibits FabI (Enoyl-ACP reductase) in fatty acid synthesis.

-

FabV Inhibitors: Recent work utilizes the diaryl ether scaffold to target FabV in Pseudomonas aeruginosa, overcoming resistance to Triclosan. The ether bridge allows the inhibitor to span the large substrate-binding tunnel of the enzyme.

References

-

Liu, Z., et al. (2020). "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery."[4] Journal of Agricultural and Food Chemistry. Link[5]

-

Burgos, C. H., et al. (2006).[2][6] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie International Edition. Link

-

Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. Link

-

Lu, H., et al. (2025). "Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors." European Journal of Medicinal Chemistry. Link

-

Maitro, G., et al. (2017). "Precatalysts for the Buchwald–Hartwig Amination and Etherification." Organic Process Research & Development. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 3. The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib - Kleymenova - Acta Naturae [actanaturae.ru]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Advanced Protecting Group Strategies Involving Benzyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyl (Bn) ether is a cornerstone protecting group for hydroxyl functionalities in the synthesis of complex organic molecules, prized for its robust stability and versatile cleavage options. This guide provides an in-depth exploration of the strategic application of benzyl ethers, moving beyond simple procedural lists to explain the causality behind experimental choices. We will delve into the mechanistic underpinnings of formation and deprotection, present detailed, field-proven protocols, and illustrate how to leverage the unique reactivity of benzyl ethers in sophisticated, orthogonal protecting group schemes.

Introduction: The Strategic Value of the Benzyl Ether

In the intricate landscape of multi-step organic synthesis, the ideal protecting group must be more than a simple placeholder. It must be a reliable, selectively removable shield that withstands a variety of reaction conditions. The benzyl ether fulfills these criteria exceptionally well.[1] Its defining features include:

-

Ease of Installation: Readily formed under a range of conditions, accommodating various substrate sensitivities.[2]

-

Broad Stability: Resistant to many nucleophilic, basic, and mildly acidic conditions, offering a wide window of compatibility with subsequent synthetic transformations.[3][4]

-

Orthogonal Cleavage: Removable under conditions—most notably catalytic hydrogenolysis—that leave many other common protecting groups (e.g., silyl ethers, acetals, esters) intact.[3] This orthogonality is the key to its strategic power in complex syntheses.

This document serves as a senior-level guide to mastering the use of benzyl ethers, from fundamental application to advanced, chemoselective strategies.

Formation of Benzyl Ethers: Choosing the Right Benzylation Strategy

The selection of a benzylation method is dictated by the substrate's functional group tolerance and steric environment.

The Workhorse: Williamson Ether Synthesis

The most prevalent method for forming benzyl ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[5]

-

Mechanism: The alcohol is first deprotonated by a suitable base to form a nucleophilic alkoxide, which then displaces a halide from benzyl bromide or benzyl chloride.[2][6] The primary nature of the benzyl halide ensures a clean SN2 pathway with minimal risk of elimination side reactions.[2]

-

Causality in Reagent Selection:

-

Strong, Non-Nucleophilic Bases (NaH, KH): For simple primary and secondary alcohols, sodium hydride in an aprotic polar solvent like THF or DMF is the standard.[7] The irreversible deprotonation driven by the evolution of H₂ gas ensures the reaction goes to completion.

-

Milder, Selective Bases (Ag₂O): When chemoselectivity is required, such as in the mono-protection of a diol, milder bases like silver oxide (Ag₂O) can provide enhanced control, preferentially reacting with the more accessible or acidic hydroxyl group.[8]

-

Methods for Sensitive Substrates

Many complex molecules cannot tolerate strongly basic conditions. In these cases, alternative strategies are required.

-

Acid-Catalyzed Benzylation (Benzyl Trichloroacetimidate): For base-sensitive substrates, the use of benzyl trichloroacetimidate is a superior alternative.[8] The reaction proceeds under mildly acidic conditions (e.g., TfOH, TMSOTf) where the imidate is protonated, creating a highly reactive species that is readily attacked by the alcohol.[9]

-

Neutral Conditions (2-Benzyloxy-1-methylpyridinium Triflate - BnOPT): For substrates sensitive to both strong acids and bases, reagents like BnOPT offer a remarkably mild solution.[9][10] Benzyl transfer occurs under gentle heating, proceeding through a proposed SN1-like pathway involving a reactive carbenium ion intermediate.[9]

The following table summarizes common benzylation conditions:

| Method | Key Reagents | Typical Conditions | Best For |

| Williamson Ether Synth. | NaH, BnBr or BnCl | THF or DMF, 0 °C to RT | General purpose, robust substrates |

| Selective Williamson | Ag₂O, BnBr | DMF, RT | Chemoselective protection of polyols |

| Acid-Catalyzed | Benzyl Trichloroacetimidate, TfOH (cat.) | Dichloromethane, -20 °C to RT | Base-sensitive substrates |

| Neutral Conditions | 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | Toluene, 90 °C | Substrates sensitive to both strong acid and base |

Deprotection of Benzyl Ethers: A Toolkit for Selective Cleavage

The true strategic value of the benzyl ether lies in its diverse deprotection pathways, which are foundational to its use in orthogonal schemes.

Catalytic Hydrogenolysis: The Gold Standard

The most common and often cleanest method for benzyl ether cleavage is palladium-catalyzed hydrogenolysis.[11]

-

Mechanism: The reaction involves the oxidative addition of the C-O bond of the benzyl ether to the surface of the Pd(0) catalyst.[12] Subsequent reaction with hydrogen (H₂) cleaves the bond, releasing the free alcohol and toluene as a benign byproduct, which is easily removed under vacuum.[12]

-

Catalytic Transfer Hydrogenolysis (CTH): Handling gaseous H₂ can be cumbersome and hazardous, and it is not always compatible with pressure-sensitive equipment. CTH provides a safer and often more chemoselective alternative.[8][12] In this method, a hydrogen donor molecule transfers hydrogen to the catalyst in situ. This approach is particularly valuable when other reducible functional groups, such as alkynes, are present, as the controlled, low-concentration delivery of hydrogen can prevent their reduction.[8]

Alternative Deprotection Methods

While hydrogenolysis is prevalent, certain molecular architectures demand different approaches.

-

Dissolving Metal Reduction (Birch Reduction): Using sodium or lithium in liquid ammonia provides a powerful reductive cleavage pathway.[3] This method is particularly useful when the molecule is resistant to catalytic hydrogenation but is generally incompatible with esters and other easily reduced groups.

-

Oxidative Cleavage: For certain substrates, particularly electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether, oxidative cleavage is highly effective.[8] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively cleave PMB ethers in the presence of standard benzyl ethers, a crucial tactic in orthogonal strategies.[13][14] Recent advances even allow for the visible-light-mediated cleavage of simple benzyl ethers using DDQ, expanding their utility as temporary protecting groups.[14]

-

Lewis Acid Cleavage: Strong Lewis acids like BCl₃ or AlCl₃ can effect cleavage, often used when hydrogenolysis is not feasible due to catalyst poisoning (e.g., by sulfur-containing functional groups).[8]

A summary of key deprotection methods is presented below:

| Method | Key Reagents | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂ (1 atm to high pressure), 10% Pd/C | EtOH, MeOH, or EtOAc, RT | Highly efficient, clean byproducts (toluene). May reduce other functional groups (alkenes, alkynes).[11][12] |

| Catalytic Transfer Hydrogenolysis | 10% Pd/C, Cyclohexene or Ammonium Formate | EtOH or MeOH, Reflux | Avoids gaseous H₂. Can offer enhanced chemoselectivity over standard hydrogenation.[4][8] |

| Dissolving Metal Reduction | Na or Li, liq. NH₃, EtOH | -78 °C | Powerful reduction. Useful for catalyst-poisoned substrates. Incompatible with many functional groups.[3] |

| Oxidative Cleavage (PMB Ethers) | DDQ | CH₂Cl₂/H₂O, RT | Highly selective for PMB over Bn ethers.[13] |

| Lewis Acid Cleavage | BCl₃ or AlCl₃ | CH₂Cl₂, -78 °C to 0 °C | Effective when hydrogenation is not an option. Harsh conditions limit substrate scope.[8] |

Orthogonal Protecting Group Strategies

Orthogonality describes the ability to deprotect one functional group in the presence of another by using fundamentally different reaction conditions. The benzyl ether, cleavable by hydrogenolysis, is orthogonal to a vast array of other protecting groups.

// Visual Styling A, B, C, D, E, F [fillcolor="#FFFFFF", shape=Mrecord]; B [fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [fillcolor="#FBBC05", fontcolor="#202124"]; F [fillcolor="#34A853", fontcolor="#FFFFFF"]; } }

Caption: Orthogonal strategy using TBDMS and Benzyl ethers.

This workflow illustrates a common scenario:

-

A primary alcohol is selectively protected as a TBDMS ether.

-

After further transformations, a secondary alcohol is protected as a benzyl ether.

-

The TBDMS group is selectively cleaved using fluoride (TBAF), which does not affect the benzyl ether.

-

Finally, the benzyl ether is removed via hydrogenolysis to reveal the diol. This selective, stepwise deprotection would be impossible without an orthogonal pair of protecting groups.

Detailed Experimental Protocols

The following protocols are provided as a self-validating guide for common procedures.

Protocol 1: General Procedure for Benzylation of a Primary Alcohol using NaH/BnBr

Materials:

-

Substrate (alcohol, 1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Benzyl Bromide (BnBr, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl Acetate

-

Brine

Procedure:

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate and dissolve in anhydrous THF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

-

Benzylation: Add benzyl bromide dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection via Catalytic Transfer Hydrogenolysis

Materials:

-

Benzyl-protected substrate (1.0 equiv)

-

Palladium on Carbon (Pd/C, 10% w/w, approx. 10 mol% Pd)

-

Ammonium Formate (HCO₂NH₄, 5.0 equiv)

-

Methanol (MeOH)

-

Celite®

Procedure:

-

Setup: In a round-bottom flask, dissolve the benzyl-protected substrate in methanol (approx. 0.1 M).

-

Reagent Addition: To this solution, add ammonium formate, followed by the careful addition of 10% Pd/C. Caution: Pd/C can be pyrophoric; handle with care and do not add to a dry flask.

-

Reaction: Heat the mixture to reflux (typically 65-70 °C). Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.

-

Filtration: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove residual salts. The organic layer is then dried, filtered, and concentrated to yield the deprotected alcohol, which can be further purified by chromatography if necessary.

Caption: Workflow for Catalytic Transfer Hydrogenolysis.

Conclusion

The benzyl ether is an indispensable tool in modern organic synthesis. A deep understanding of its stability profile and the diverse mechanisms for its formation and cleavage allows the synthetic chemist to design elegant and efficient routes to complex targets. By mastering the principles of chemoselectivity and orthogonality discussed herein, researchers can confidently deploy benzyl ethers to overcome significant synthetic challenges in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]

-

University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Organic Chemistry. (2022, January 31). Adding Benzyl Protecting Group Mechanism. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link]

-

Jobron, L., & Hindsgaul, O. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 66(15), 5057–5065. Retrieved from [Link]

-

Poon, K. W., & Dudley, G. B. (2006). 3-Benzyloxy-2-methyl Propanoate. Organic Syntheses, 83, 124. Retrieved from [Link]

-

Li, X., Saleh, Z., Egri, B., Hourani, A., Harding, L., Baryal, K. N., & Zhu, J. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. Tetrahedron Letters, 56(10), 1420–1422. Retrieved from [Link]

-

University of Bath. (n.d.). Protecting Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

ResearchGate. (2015, August). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]

-

Weinreb, S. M., Epling, G. A., Comi, R., & Reitano, M. (1975). Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation. The Journal of Organic Chemistry, 40(9), 1356–1358. Retrieved from [Link]

-

Shimizu, M., Yagishita, F., & Fujioka, H. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2351–2356. Retrieved from [Link]

-

Beaudry, C. M., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.21. Retrieved from [Link]

-

LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

-

Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 33(12), 1697–1700. Retrieved from [Link]

-

University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

Gohr, F. N., & Seeberger, P. H. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(12), 4587–4591. Retrieved from [Link]

-

Thiemann, T., Yahya, F., & Al-Harrasi, A. (2020). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules, 25(22), 5299. Retrieved from [Link]

-

Thiemann, T. (2020, November 14). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. Retrieved from [Link]

-

Leiden University. (2020, October 20). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Retrieved from [Link]

-

ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]

Sources

- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 2. youtube.com [youtube.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. researchgate.net [researchgate.net]

- 14. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Identifying Side Products in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification and mitigation of side products in this fundamental organic reaction. As senior application scientists, we understand the nuances that can affect your reaction's outcome, and this resource is structured to deliver field-proven insights to ensure the success of your synthesis.

Troubleshooting Guide: Low Yields and Unexpected Products

The Williamson ether synthesis, while robust, is a classic S(_N)2 reaction that often competes with other reaction pathways. Low yields or the presenc[1][2]e of unexpected spots on your TLC plate are common indicators of side product formation. This section will help you diagnose and resolve these issues.

Question: My reaction has a low yield of the desired ether, and I see multiple products. What are the likely side products and how can I identify them?

Answer: The most common culprits for low yields in a Williamson ether synthesis are elimination reactions and, to a lesser extent, self-condensation or other competing nucleophilic attacks.

Primary Suspect: [1][3]E2 Elimination

The primary competing reaction is the base-catalyzed E2 elimination of the alkylating agent. This is especially preval[1]ent when using sterically hindered substrates.

Causality: The alkox[3][4]ide is not only a potent nucleophile but also a strong base. When steric hindrance prevents the alkoxide from attacking the electrophilic carbon of the alkyl halide (the S(_N)2 pathway), it will instead abstract a proton from a beta-carbon, leading to the formation of an alkene and the corresponding alcohol from the alkoxide.

-

When to Suspect E2[3]:

-

Secondary or Tertiary Alkyl Halides: These are particularly prone to elimination. For tertiary alkyl halide[1][2]s, elimination is almost always the major pathway.

-

Bulky Alkoxides[2]: Sterically demanding alkoxides, such as tert-butoxide, favor elimination even with primary alkyl halides.

-

High Reaction T[4]emperatures: Increased temperatures can favor the E2 pathway.

-

Identification Protoco[1][5]l:

-

Thin-Layer Chromatography (TLC):

-

Procedure: Spot your crude reaction mixture alongside your starting materials on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Interpretation: The alkene side product will typically have a higher R(_f) value (be less polar) than the desired ether and the starting alcohol. The alcohol formed from the alkoxide will have a lower R(_f) value.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Procedure: Inject a sample of your crude reaction mixture into the GC-MS.

-

Interpretation: The mass spectrum of the alkene will show a molecular ion peak corresponding to the loss of HX from the starting alkyl halide. The alcohol will show its characteristic molecular ion peak and fragmentation pattern.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Procedure: Acquire a ¹H NMR spectrum of your purified side product or the crude mixture if the peaks are well-resolved.

-

Interpretation: Look for characteristic signals of an alkene (vinylic protons, typically in the 4.5-6.5 ppm region). The alcohol will show a broad singlet for the hydroxyl proton (which can be exchanged with D(_2)O) and signals corresponding to the alkyl groups.

-

Secondary Suspects: Other Side Reactions

While E2 elimination is the most common issue, other side reactions can also diminish your yield.

-

Self-Condensation of the Alkylating Agent: In the presence of a strong base, some alkyl halides can undergo self-condensation, particularly if they are activated.

-

Reaction with Solvent: If a protic or nucleophilic solvent is used (e.g., ethanol), it can compete with the desired alkoxide in attacking the alkyl halide. A side reaction between b[3]enzyl bromide and methanol to produce benzyl methyl ether has been observed.

-

C-Alkylation of Phe[6]noxides: When using phenoxides, alkylation can occur on the aromatic ring in addition to the desired O-alkylation, as the phenoxide ion is an ambident nucleophile.

Identification of thes[1][7]e side products generally follows the same principles of TLC, GC-MS, and NMR as detailed for elimination products.

Visualizing the Competition: S(_N)2 vs. E2

To better understand the factors at play, the following diagram illustrates the competition between the desired S(_N)2 pathway and the E2 elimination side reaction.

Caption: Competing S(_N)2 and E2 pathways in Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I minimize the formation of elimination byproducts?

A1: To favor the S(_N)2 reaction over E2 elimination, consider the following:

-

Substrate Choice: Whenever possible, use a primary alkyl halide and a secondary or tertiary alkoxide. Avoid using tertiary alky[1][2][8]l halides, as they will almost exclusively undergo elimination.

-

Reaction Temperatur[2][9]e: Lowering the reaction temperature generally favors the S(_N)2 pathway. A typical temperature ran[5]ge is 50-100 °C.

-

Solvent: Use a po[10]lar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the alkoxide.

-

Base: Use a stron[3]g, non-nucleophilic base like sodium hydride (NaH) to generate the alkoxide in situ. This avoids having a high[2][11] concentration of a strong base that can promote elimination.

| Parameter | To Favor S(_N)2 (Ether) | To Favor E2 (Alkene) |

| Alkyl Halide | Methyl > Primary > Secondary | Tertiary > Secondary > Primary |

| Alkoxide | Less sterically hindered | More sterically hindered |

| Temperature | Lower | Higher |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Protic (can solvate nucleophile) |

Q2: I am trying to synthesize a diaryl ether and the reaction is not working. Why?

A2: The standard Williamson ether synthesis is generally not suitable for preparing diaryl ethers. This is because aryl halides are unreactive towards nucleophilic substitution reactions under these conditions. To synthesize diaryl ethers, a copper-catalyzed reaction known as the Ullmann condensation is typically employed.

Q3: Can I perform an i[7]ntramolecular Williamson ether synthesis to form a cyclic ether?

A3: Yes, the intramolecular version of this reaction is a powerful method for forming cyclic ethers, especially 5- and 6-membered rings. The principles are the sa[2][11]me, where an alkoxide and an alkyl halide are present in the same molecule.

Q4: My starting alcoho[2]l is not fully deprotonated. Will this affect the reaction?

A4: Yes, incomplete deprotonation means you have a lower concentration of the highly reactive alkoxide nucleophile. Alcohols themselves are m[3]uch weaker nucleophiles. This will slow down the r[2]eaction and can lead to lower yields. Ensure you are using a sufficiently strong base (e.g., NaH) to completely deprotonate the alcohol.

Q5: How do I purify my[11] ether from the reaction mixture?

A5: Purification typically involves an aqueous workup to remove inorganic salts and any remaining base. The organic layer is then dried and the solvent is removed. Final purification can be achieved through distillation if the ether is volatile, or by column chromatography for less volatile products.

References

-

[12]ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Williamson ether synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 23). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Brainly. (2023, November 21). Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

-

YouTube. (2020, June 27). CHEM 2212L Experiment 5 - Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. brainly.com [brainly.com]

- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 7. jk-sci.com [jk-sci.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. youtube.com [youtube.com]

Technical Support Center: Troubleshooting Failed Diaryl Ether Coupling Reactions

Welcome to the technical support center for diaryl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diaryl ether coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments. Diaryl ethers are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science, and their efficient synthesis is paramount.[1] This guide will address common failures in both Ullmann-type and Buchwald-Hartwig C-O coupling reactions, offering a systematic approach to troubleshooting.

Section 1: Troubleshooting Guide - Addressing Specific Experimental Failures

This section is dedicated to tackling the most common issues encountered during diaryl ether synthesis. Each problem is presented in a question-and-answer format, followed by a detailed explanation of potential causes and a logical workflow for resolution.

Question 1: My reaction has a very low yield or is not proceeding at all. What are the primary factors I should investigate?

A low or zero yield in a diaryl ether coupling reaction is a frequent challenge. The root cause often lies in one or more of the key reaction components: the catalyst system (metal precursor and ligand), the base, the solvent, or the reaction temperature. These factors are highly interdependent, and an unsuitable combination for your specific substrates is a common reason for failure.[2]

-

Verify Starting Material Quality: Ensure the purity of your aryl halide, phenol, solvent, and base. Impurities can poison the catalyst. For instance, azo groups on starting materials can deactivate palladium catalysts.[2] Water can also be detrimental, especially when using bases like cesium carbonate, as it can inactivate the base.[3]

-

Check Catalyst Activity: Catalyst deactivation is a significant concern.[2] If you are using a Pd(II) precatalyst, ensure that it is properly reduced in situ to the active Pd(0) species.[2] Using pre-catalysts can offer more reliable formation of the active catalytic species.[2] For copper-catalyzed Ullmann reactions, the use of "activated" copper powder, sometimes prepared in situ, was a traditional approach to improve reactivity.[4]

-

Re-evaluate Your Reaction Conditions: The classic Ullmann condensation traditionally requires high temperatures (often over 210°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[4][5] Modern catalytic systems, for both copper and palladium, have enabled milder conditions, but the temperature is still a critical parameter to optimize.

Caption: A logical workflow for troubleshooting low-yield diaryl ether coupling reactions.

Question 2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. How can I minimize this?

Side reactions can severely impact the yield of your desired diaryl ether. Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common competing pathway, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination, which shares mechanistic similarities with C-O coupling.[2]

-

Mechanism of Hydrodehalogenation: This side reaction can occur through various pathways, including a β-hydride elimination from a palladium-alkoxide intermediate if the alkoxide contains β-hydrogens. In the context of C-O coupling, it's also often promoted by certain ligands and reaction conditions.[2]

-

Ligand Choice: The choice of phosphine ligand in palladium-catalyzed reactions is critical. Bulky, electron-rich ligands often favor the desired reductive elimination to form the C-O bond over competing pathways.[6] If hydrodehalogenation is significant, consider screening different ligands.

-

Base Selection: The strength and nature of the base can influence the prevalence of side reactions. Stronger bases might promote elimination pathways. If using a very strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2]

-

Reaction Temperature: Lowering the reaction temperature can sometimes disfavor side reactions which may have a higher activation energy than the desired coupling pathway.

Question 3: My substrates have sensitive functional groups that are not surviving the reaction conditions. What can I do?

The compatibility of functional groups is a common hurdle, especially given that diaryl ether syntheses can require strong bases and high temperatures.[7]

-

Employ Milder Bases: Strong bases like NaOtBu can be incompatible with base-sensitive functionalities.[2] Weaker inorganic bases are often a better choice. The following table provides a comparison of commonly used bases.

| Base | pKa of Conjugate Acid (in DMSO) | Common Applications & Notes |

| Sodium tert-butoxide (NaOtBu) | ~32 | Very strong base, high reactivity. Can be detrimental to sensitive groups.[2] |

| Potassium phosphate (K₃PO₄) | ~25 | A versatile and often effective weaker base.[2][3] |

| Cesium carbonate (Cs₂CO₃) | ~19 | Frequently used, good for sensitive substrates. Can be hygroscopic.[1][2][3] |

| Potassium carbonate (K₂CO₃) | ~18 | A cost-effective option, generally requires higher temperatures.[6] |

-

Modern Catalytic Systems: Significant progress has been made in developing catalytic systems that operate under milder conditions.

-

For Ullmann-type reactions, the addition of ligands like N,N-dimethylglycine can allow for lower reaction temperatures (e.g., 90°C).[6]

-

For Buchwald-Hartwig reactions, the development of specialized bulky, electron-rich phosphine ligands has expanded the scope to include a wide range of functional groups by enabling lower catalyst loadings and temperatures.[6]

-

This protocol outlines a parallel screening approach to identify the optimal base for a reaction between a sensitive aryl bromide and a phenol.

-

Setup: Arrange four reaction vials, each with a stir bar.

-

Reagents: To each vial, add the aryl bromide (1.0 equiv.), phenol (1.2 equiv.), Pd precatalyst (e.g., [(cinnamyl)PdCl]₂) (2 mol%), and a suitable ligand (e.g., a biarylphosphine ligand) (4 mol%).[1]

-

Base Addition:

-

Vial 1: Add NaOtBu (1.5 equiv.).

-